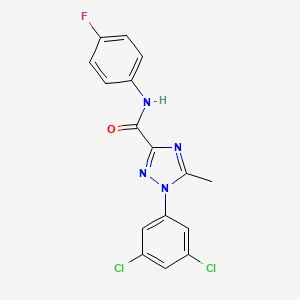
1-(3,5-dichlorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-(3,5-dichlorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is a derivative of 1,2,4-triazole, a heterocyclic compound that has garnered interest due to its potential biological activities. While the specific compound is not directly synthesized or analyzed in the provided papers, the papers do offer insights into similar compounds and their synthesis, structure, and biological activities, which can be informative for understanding the compound of interest.
Synthesis Analysis
The synthesis of related triazole compounds involves multi-step processes that typically start with simple aromatic or heteroaromatic amines. For instance, the synthesis of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide involves the condensation of an isocyanato-substituted benzene with an aminated indazole derivative . Similarly, the synthesis of various 3-(N-substituted carboxamidoethylthio)-(4H)-1,2,4-triazoles starts with the preparation of 3-mercapto-(4H)-1,2,4-triazole followed by condensation with different N-substituted β-chloropropionamides . These methods could potentially be adapted for the synthesis of the compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The determination of crystal structures is crucial for understanding the molecular conformation and potential intermolecular interactions of such compounds. Although the exact structure of 1-(3,5-dichlorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is not provided, the crystal structure of a similar compound, 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide, has been determined, which could give insights into the likely conformation and electronic structure of the compound of interest .
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of the compounds synthesized, but they do suggest that these triazole derivatives can undergo further chemical transformations, which could be used to modify their structure and potentially alter their biological activities. The reactivity of the triazole ring and the amide functionality are particularly relevant for further functionalization.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are influenced by their molecular structure, including the presence of substituents on the aromatic rings and the triazole core. The papers do not provide specific data on the physical properties such as melting points, solubility, or stability of the compounds synthesized. However, the structural data obtained from NMR and MS analyses, as well as elemental analysis, confirm the identities of the synthesized compounds and provide a basis for predicting the properties of the compound .
Biological Activity Analysis
The biological activities of triazole derivatives are of significant interest, as evidenced by the screening of synthesized compounds for analgesic, anti-inflammatory, and anxiolytic activities . Additionally, certain triazole compounds have shown inhibitory effects on the proliferation of cancer cell lines, suggesting potential antitumor activities . These findings highlight the importance of further biological studies to fully understand the therapeutic potential of 1-(3,5-dichlorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide.
Applications De Recherche Scientifique
Antimicrobial and Antifungal Applications
One significant application of 1-(3,5-dichlorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide and related compounds is in the development of antimicrobial and antifungal agents. Studies have shown that various derivatives of this compound exhibit potent antimicrobial activities against a range of pathogenic bacteria and fungi. For instance, certain 1,2,4-triazole derivatives demonstrated good or moderate activities against test microorganisms, highlighting their potential in combating infections (Bektaş et al., 2007). Similarly, other research emphasized the synthesis and antibacterial and anticancer screening of related compounds, indicating their broader applicability in pharmaceutical contexts (Holla et al., 2006).
Structural Analysis and Molecular Characterization
The structural analysis and molecular characterization of such compounds are crucial for understanding their interactions and stability. For instance, studies involving single crystal diffraction and molecular simulations have provided insights into the molecular conformations and stability of these compounds. One study detailed the isostructural properties and crystallization of related 1,2,3-triazole derivatives (Kariuki et al., 2021). Another research highlighted the synthesis and characterization of a particular 'research chemical' within this family, contributing to the knowledge base of these complex molecules (McLaughlin et al., 2016).
Catalytic and Synthetic Applications
The compound and its derivatives have also been explored for their catalytic and synthetic applications. Research indicates an efficient approach for the regioselective synthesis of related heterocyclic amides, providing a foundation for further chemical developments (Moreno-Fuquen et al., 2019). Furthermore, the synthesis of specific triazole carboxamides revealed their promising antimicrobial properties, showing the multifaceted potential of these compounds in various scientific fields (Pokhodylo et al., 2021).
Propriétés
IUPAC Name |
1-(3,5-dichlorophenyl)-N-(4-fluorophenyl)-5-methyl-1,2,4-triazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2FN4O/c1-9-20-15(16(24)21-13-4-2-12(19)3-5-13)22-23(9)14-7-10(17)6-11(18)8-14/h2-8H,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVMHRKYJIWLBBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=CC(=CC(=C2)Cl)Cl)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-dichlorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-chlorophenyl)ethyl]-3-[1-[(3-methylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide](/img/no-structure.png)

![2-[(2-Oxo-2-phenylethyl)sulfanyl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B2521951.png)

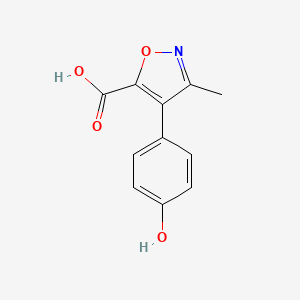

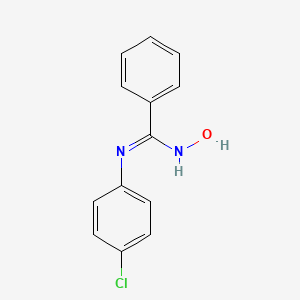
![1-(4-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)piperidin-1-yl)ethanone hydrochloride](/img/structure/B2521962.png)
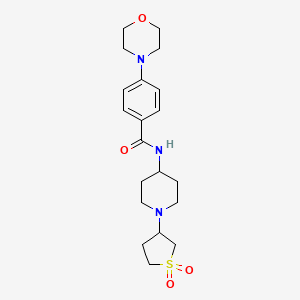

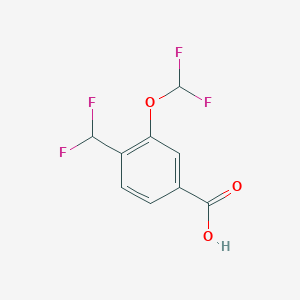
![2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2521969.png)
![2-{[5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]carbonyl}-N-phenyl-1-hydrazinecarboxamide](/img/structure/B2521970.png)
![(1S,5R)-3-Hydroxy-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B2521971.png)